1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6)
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Overview
Description
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is a deuterated form of vitamin D2. This compound is characterized by the replacement of hydrogen atoms at positions 26 and 27 with deuterium, a stable isotope of hydrogen. This modification enhances the compound’s stability and allows for its use in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) involves multiple steps, starting from a suitable precursor such as (S)-carvone. The process includes a palladium-catalyzed tandem reaction that produces the vitamin D triene unit stereoselectively in one pot by coupling an enol triflate (A-ring fragment) with an alkenyl metal intermediate (CD-side chain fragment) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the final product meets the required standards for research and analytical purposes .
Chemical Reactions Analysis
Types of Reactions
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, enol triflates, and alkenyl metal intermediates. The reactions are typically carried out under controlled conditions to ensure the desired stereoselectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of 1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6), which are used in further research and analytical applications .
Scientific Research Applications
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is widely used in scientific research due to its enhanced stability and unique properties. Some of its applications include:
Mechanism of Action
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) exerts its effects by binding to the vitamin D nuclear receptor (VDR), a ligand-dependent transcription regulator. This interaction regulates the expression of genes involved in calcium and phosphate metabolism, insulin secretion, and cellular differentiation . The deuterium substitution enhances the compound’s metabolic stability, making it a valuable tool for studying the physiological and biochemical pathways of vitamin D .
Comparison with Similar Compounds
Similar Compounds
1-alpha,25-Dihydroxyvitamin D3 (26,26,26,27,27,27-d6): A deuterated form of vitamin D3 with similar applications and properties.
25-Hydroxyvitamin D3 (26,26,26,27,27,27-d6): A precursor for the synthesis of calcitriol, used as a biomarker to determine the status of vitamin D in the body.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A highly potent analog of vitamin D3 with enhanced biological activity.
Uniqueness
1-alpha,25-Dihydroxy-3-epi Vitamin D2 (26,26,26,27,27,27-d6) is unique due to its specific deuterium substitution, which enhances its stability and allows for more accurate analytical measurements. This compound’s unique properties make it a valuable tool for studying the physiological and biochemical pathways of vitamin D and its related metabolites .
Properties
Molecular Formula |
C28H44O3 |
---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1/i4D3,5D3 |
InChI Key |
ZGLHBRQAEXKACO-PIKKUQIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origin of Product |
United States |
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